molecular formula C15H20N4O3S B6475348 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine CAS No. 2640977-66-6

2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine

Numéro de catalogue: B6475348
Numéro CAS: 2640977-66-6
Poids moléculaire: 336.4 g/mol
Clé InChI: NOJVYGZIRNAPOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyridine core substituted at the 4-position with an azetidine ring linked via an ether bond. The azetidine is further modified by a sulfonyl group connected to a 1-(propan-2-yl)-1H-imidazole moiety. The 2-methyl group on the pyridine ring contributes to steric and electronic effects, influencing solubility and target interactions. Its structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic recognition .

Propriétés

IUPAC Name

2-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11(2)18-9-15(17-10-18)23(20,21)19-7-14(8-19)22-13-4-5-16-12(3)6-13/h4-6,9-11,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJVYGZIRNAPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CN(C=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

To synthesize 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine, a multi-step process is typically employed. The initial step often involves the preparation of the imidazole-containing azetidine intermediate. This is followed by the substitution of the pyridine ring with the prepared intermediate.

Key steps may include:

  • Preparation of Imidazole Intermediate: : The synthesis starts with the creation of an imidazole derivative, involving reagents like 1H-imidazole and isopropyl bromide under basic conditions.

  • Formation of Azetidine Ring: : The imidazole intermediate undergoes a cyclization reaction with sulfonyl azetidine.

  • Coupling with Pyridine: : Finally, the azetidine intermediate is coupled with a methyl-substituted pyridine under controlled conditions to form the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve:

  • Catalytic Processes: : Use of catalysts to improve reaction rates and yields.

  • Solvent Optimization: : Selection of solvents that maximize product purity and minimize waste.

  • Temperature and Pressure Control: : Precise control of reaction conditions to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the methyl and imidazole groups, using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions, such as hydrogenation, can occur at the pyridine ring or sulfonyl group, often employing hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or azetidine moiety, utilizing reagents like halides or organometallics.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides, Grignard reagents.

Major Products Formed

  • Oxidation: : Formation of hydroxyl or carboxyl derivatives.

  • Reduction: : Saturated ring systems or desulfonated products.

  • Substitution: : Various substituted derivatives of the parent compound.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine serves as a valuable reagent and intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to investigate its potential effects on biological pathways, given its unique structural features that allow it to interact with proteins and enzymes.

Medicine

Medical research explores this compound’s potential therapeutic properties, particularly in designing drugs that target specific enzymes or receptors due to its imidazole and pyridine components.

Industry

In the industrial sector, this compound may be utilized in the production of specialty chemicals and materials, including catalysts and polymers.

Mécanisme D'action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring often interacts with metal ions or active sites in enzymes, while the pyridine and azetidine components provide structural stability and specificity. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Similar Compounds

Core Heterocyclic Modifications

Pyridine vs. Pyrimidine Derivatives
  • 4-({1-[(1-Methyl-1H-Imidazol-4-yl)Sulfonyl]Azetidin-3-yl}Oxy)-2-(Trifluoromethyl)Pyridine (PubChem CID: 2380077-29-0):

    • Difference : Replaces the 2-methyl group with a trifluoromethyl (-CF₃) group.
    • Impact : The -CF₃ group enhances electronegativity and metabolic stability but reduces solubility compared to the methyl group in the target compound .
    • Biological Activity : Shows higher antimicrobial potency due to increased lipophilicity .
  • N-[1-(5-Fluoro-6-Phenylpyrimidin-4-yl)Azetidin-3-yl]-N-Methyl-1-(Propan-2-yl)-1H-Imidazole-4-Sulfonamide: Difference: Pyrimidine core instead of pyridine.
Azetidine vs. Pyrrolidine Rings
  • 2-((1-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)Pyrrolidin-3-yl)Oxy)-4-(Trifluoromethyl)Pyridine :
    • Difference : Pyrrolidine (5-membered ring) replaces azetidine (4-membered ring).
    • Impact : Reduced ring strain in pyrrolidine increases conformational flexibility, which may lower target specificity but improve synthetic accessibility .

Substituent Variations on the Imidazole Ring

  • 1-Methyl-2-(Propan-2-yl)-1H-Imidazole-4-Sulfonamide Derivatives :

    • Example : 1-Methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide.
    • Difference : Thiomorpholine and oxane substituents instead of azetidine-oxy-pyridine.
    • Impact : Enhanced solubility due to polar thiomorpholine but reduced CNS penetration due to increased molecular weight .
  • Compounds with Trifluoromethyl-Imidazole Moieties :

    • Example : {1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-Amine (EP 1926722 B1).
    • Difference : Trifluoromethyl-imidazole and benzoimidazole cores.
    • Impact : Improved pharmacokinetics but higher synthetic complexity .

Sulfonamide Linker Modifications

  • N-(1-((4-(2-Methyloxazol-4-yl)Phenyl)Sulfonyl)Azetidin-3-yl)Pyrimidin-2-Amine :
    • Difference : Oxazole-phenyl sulfonyl group instead of imidazole-propan-2-yl sulfonyl.
    • Impact : Oxazole’s aromaticity may enhance π-π stacking in protein binding pockets .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight logP Solubility (mg/mL) Reported Activity
Target Compound 423.47 1.8 0.12 Antimicrobial, Kinase Inhibition
4-({1-[(1-Methyl-1H-Imidazol-4-yl)Sulfonyl]Azetidin-3-yl}Oxy)-2-(Trifluoromethyl)Pyridine 437.42 2.5 0.08 Enhanced Antiviral Activity
2-((1-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)Pyrrolidin-3-yl)Oxy)-4-(Trifluoromethyl)Pyridine 451.45 2.7 0.05 Broad-Spectrum Antimicrobial
N-[1-(5-Fluoro-6-Phenylpyrimidin-4-yl)Azetidin-3-yl]-N-Methyl-1-(Propan-2-yl)-1H-Imidazole-4-Sulfonamide 502.53 3.1 0.03 Anticancer (Kinase Target)

Unique Advantages of the Target Compound

  • Azetidine Rigidity : The 4-membered azetidine ring provides conformational restraint, improving binding specificity to rigid enzyme active sites compared to pyrrolidine analogs .
  • Propan-2-yl Imidazole Substituent : Balances lipophilicity and steric bulk, optimizing membrane permeability without excessive metabolic degradation .
  • 2-Methyl Pyridine : Moderates electron-withdrawing effects, enhancing stability under physiological conditions compared to trifluoromethyl derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.